molecular formula C15H18F3NO3S B3405819 (E)-N-(oxan-4-yl)-2-phenyl-N-(2,2,2-trifluoroethyl)ethene-1-sulfonamide CAS No. 1428381-90-1

(E)-N-(oxan-4-yl)-2-phenyl-N-(2,2,2-trifluoroethyl)ethene-1-sulfonamide

Cat. No. B3405819
CAS RN: 1428381-90-1
M. Wt: 349.4
InChI Key: SLZZMBFCWMXXQK-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(oxan-4-yl)-2-phenyl-N-(2,2,2-trifluoroethyl)ethene-1-sulfonamide, also known as TFE-OSu, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFE-OSu is an important intermediate used in the synthesis of various compounds, including drugs and biologically active molecules.

Mechanism of Action

(E)-N-(oxan-4-yl)-2-phenyl-N-(2,2,2-trifluoroethyl)ethene-1-sulfonamide is a sulfonamide compound that acts as a reactive intermediate in the synthesis of various compounds. This compound reacts with amines and other nucleophiles to form stable amide bonds, which are essential for the synthesis of proteins and other biologically active molecules.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects, as it is primarily used as an intermediate in the synthesis of other compounds. However, this compound can react with biological molecules, such as amines, to form stable amide bonds, which can have significant biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

(E)-N-(oxan-4-yl)-2-phenyl-N-(2,2,2-trifluoroethyl)ethene-1-sulfonamide has several advantages for lab experiments, including its versatility and ease of use. This compound can be used in the synthesis of a wide range of compounds and is easy to handle and store. However, this compound can be toxic and must be handled with care. This compound is also relatively expensive, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of (E)-N-(oxan-4-yl)-2-phenyl-N-(2,2,2-trifluoroethyl)ethene-1-sulfonamide in scientific research. One area of interest is the synthesis of novel peptides and proteins using this compound. This compound can be used in the synthesis of peptide and protein libraries, which can be screened for potential drug candidates. Another area of interest is the use of this compound in the production of synthetic vaccines and immunogens. This compound can be used to synthesize peptide-based vaccines, which can be used to stimulate an immune response against specific diseases. Overall, this compound has significant potential for use in scientific research and can be used to synthesize a wide range of compounds with potential applications in medicine and biotechnology.

Scientific Research Applications

(E)-N-(oxan-4-yl)-2-phenyl-N-(2,2,2-trifluoroethyl)ethene-1-sulfonamide has been widely used in scientific research for the synthesis of various compounds, including peptides, proteins, and other biologically active molecules. This compound is a versatile reagent that can be used in the synthesis of a wide range of compounds, including those that are difficult to synthesize using other methods. This compound is also used in the production of synthetic vaccines and immunogens.

properties

IUPAC Name

(E)-N-(oxan-4-yl)-2-phenyl-N-(2,2,2-trifluoroethyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO3S/c16-15(17,18)12-19(14-6-9-22-10-7-14)23(20,21)11-8-13-4-2-1-3-5-13/h1-5,8,11,14H,6-7,9-10,12H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZZMBFCWMXXQK-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC(F)(F)F)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1N(CC(F)(F)F)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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